Comparison of Predicted LogP for Structural Isomers and Analogs
The target compound demonstrates a significant increase in lipophilicity compared to its non-brominated parent, 2-Methoxy-4-nitropyridine. This difference is crucial for cell permeability and target engagement in biological assays .
| Evidence Dimension | Predicted Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 2.28410 |
| Comparator Or Baseline | 2-Methoxy-4-nitropyridine (CAS 18614-54-5): LogP = 0.67 |
| Quantified Difference | The target compound has a 1.6141 higher logP, indicating it is >40 times more lipophilic. |
| Conditions | Predicted value (ChemSrc) for 5-Bromo-2-methoxy-4-nitropyridine; Reported experimental value for 2-Methoxy-4-nitropyridine . |
Why This Matters
Lipophilicity strongly influences a compound's ability to passively diffuse across cell membranes; a higher logP value indicates that 5-Bromo-2-methoxy-4-nitropyridine may achieve superior intracellular concentrations in cell-based assays, making it a more relevant probe for intracellular targets.
